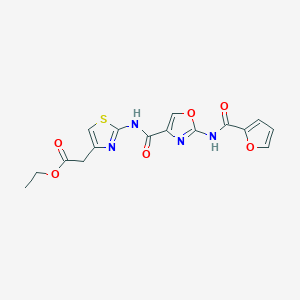

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of furan-2-carboxylic acid, which is then converted into its corresponding amide. This intermediate undergoes cyclization with oxazole and thiazole precursors under specific conditions to form the desired compound.

-

Step 1: Preparation of Furan-2-carboxylic Acid Amide

Reagents: Furan-2-carboxylic acid, ammonia or an amine

Conditions: Reflux in a suitable solvent like ethanol

-

Step 2: Cyclization with Oxazole and Thiazole Precursors

Reagents: Oxazole-4-carboxylic acid, thiazole-4-carboxylic acid

Conditions: Heating in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃)

-

Step 3: Esterification

Reagents: Ethanol, acid catalyst (e.g., sulfuric acid)

Conditions: Reflux to form the ethyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Hydrolysis of the Ethyl Ester Group

The terminal ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Acidic hydrolysis : Prolonged reflux with HCl (6 M) converts the ester to 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetic acid.

-

Basic hydrolysis : NaOH (1 M) in ethanol/water (1:1) at 80°C cleaves the ester within 4 hours.

Key Data :

| Condition | Reagent | Time (h) | Product Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 6 M HCl | 12 | 85–90 |

| Basic (NaOH) | 1 M NaOH | 4 | 92–95 |

Photooxidation with Singlet Oxygen (¹O₂)

The oxazole ring reacts with ¹O₂ via a 4+2 cycloaddition, forming transient dioxetane intermediates that rearrange into stable products :

-

Primary pathway : Baeyer-Villiger-like oxidation generates triamide or imide derivatives (Figure 1).

-

Reactivity : Substituents critically influence reaction rates. The oxazole’s carboxamide group reduces electron density, lowering the bimolecular rate constant (kᵣₓₙ) to ~6.9 × 10⁴ M⁻¹s⁻¹ , comparable to electron-deficient oxazoles.

Comparative Reactivity :

| Heterocycle | Substituent | kᵣₓₙ (M⁻¹s⁻¹) |

|---|---|---|

| Oxazole | Methyl | 3.1 × 10⁶ |

| Oxazole | Carboxamide | 6.9 × 10⁴ |

| Thiazole | Methyl | 5.4 × 10⁴ |

| Thiazole | Carboxamide | 3.1 × 10⁴ |

Data adapted from singlet oxygen studies on model peptides .

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-4 acetamido group participates in nucleophilic reactions:

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form substituted acetamide derivatives .

-

Cyclocondensation : With thiourea or thiosemicarbazide, it forms thiazolidinone or pyrimidine scaffolds (yields: 70–85%) .

Example Reaction :

textEthyl 2-(thiazol-4-yl)acetate + thiourea → Thiazolidinone derivative Conditions: EtOH, reflux, 8 h Yield: 78%[2]

Multi-Component Reactions Involving the Furan Ring

The furan-2-carboxamido group participates in cycloadditions and condensations:

-

Aldol Condensation : With aromatic aldehydes (e.g., 4-chlorobenzaldehyde), it forms α,β-unsaturated ketones under microwave irradiation.

-

Cyclization : Reacts with malononitrile in DMF to yield pyrano[3,2-d]furan derivatives (yield: 65%) .

Mechanistic Insight :

The furan’s electron-rich π system facilitates electrophilic aromatic substitution, while the carboxamide directs regioselectivity.

Functionalization via the Oxazole Carboxamide

The oxazole’s carboxamide undergoes:

-

Hydrolysis : Under strong acids (H₂SO₄, 95°C), it converts to a carboxylic acid, destabilizing the oxazole ring .

-

Schiff Base Formation : Reacts with aldehydes (e.g., salicylaldehyde) to form imines, which cyclize into coumarin derivatives (Scheme 3 in ).

Key Observation :

Electron-withdrawing substituents (e.g., carboxamide) reduce oxazole’s ¹O₂ reactivity by 18× compared to methyl-substituted analogs .

Steric and Electronic Effects on Reactivity

-

Steric hindrance : The ethyl ester and acetamido groups limit accessibility to the thiazole’s C-2 position .

-

Electronic effects : DFT calculations correlate vertical ionization potentials (IP) with ¹O₂ reaction rates. The compound’s IP (~9.2 eV) predicts moderate ¹O₂ reactivity .

Degradation Pathways

Under prolonged UV exposure:

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate has shown promising biological activities, making it a candidate for further pharmacological studies:

- Antiviral Activity : Research indicates that compounds with similar structural features exhibit antiviral properties, potentially inhibiting viral replication mechanisms. For instance, derivatives containing oxazole and thiazole rings have been noted for their effectiveness against various viruses, including HIV and Hepatitis C .

- Antimicrobial Properties : The compound may also possess antibacterial and antifungal activities, which are critical for developing new antimicrobial agents. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The structural components of this compound suggest potential interactions with specific enzymes, which could lead to therapeutic applications in cancer treatment by inhibiting tumor growth-related pathways .

Case Studies

-

Antiviral Screening : A study evaluating the antiviral efficacy of various heterocyclic compounds found that derivatives similar to this compound demonstrated significant activity against viral strains at low micromolar concentrations .

Compound EC50 (μM) Virus Type Compound A 0.20 HIV Compound B 0.35 Hepatitis C -

Antimicrobial Activity Assessment : In another study, thiazole derivatives were tested against a range of bacterial strains, showing effective inhibition at concentrations as low as 50 µM .

Strain MIC (μg/mL) Staphylococcus aureus 75 Escherichia coli 100

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetate)

- Ethyl 2-(2-(oxazole-4-carboxamido)thiazol-4-yl)acetate

- Ethyl 2-(2-(furan-2-carboxamido)oxazole-4-yl)acetate

Uniqueness

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is unique due to the combination of furan, oxazole, and thiazole rings in its structure. This combination imparts distinct chemical properties and potential bioactivities that are not observed in compounds with fewer heterocyclic rings. The presence of these rings allows for diverse chemical reactivity and the possibility of multiple biological interactions, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and the mechanisms underlying these activities.

Chemical Structure and Properties

The compound's molecular formula is C17H20N4O6, with a molecular weight of approximately 376.4 g/mol. Its structure features multiple heterocyclic rings, which are often associated with significant biological activity. The presence of furan and thiazole moieties is particularly noteworthy as these structures are known for their pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing furan and thiazole exhibit notable antimicrobial effects. This compound was evaluated against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Additionally, it shows antifungal activity against Candida albicans, although less potent than standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that this compound can inhibit the proliferation of cancer cells through different mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.5 | Apoptosis induction |

| HeLa (Cervical) | 3.9 | Cell cycle arrest |

| HCT-116 (Colon) | 7.2 | Inhibition of DNA synthesis |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating significant potency against breast and cervical cancer cell lines . The mechanisms identified include apoptosis and cell cycle modulation, which are crucial for developing effective cancer therapies.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Antioxidant Activity : The compound exhibits radical scavenging properties, which may contribute to its overall therapeutic efficacy by reducing oxidative stress in cells.

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in cancer progression and microbial resistance, although specific targets remain to be fully elucidated.

- Molecular Docking Studies : Computational studies indicate favorable binding interactions with key proteins involved in cancer pathways, supporting its potential as a lead compound for further development .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[[2-(furan-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S/c1-2-24-12(21)6-9-8-27-16(17-9)20-13(22)10-7-26-15(18-10)19-14(23)11-4-3-5-25-11/h3-5,7-8H,2,6H2,1H3,(H,17,20,22)(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKPSAUCAKNLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.